(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.
Scientific Research Applications
(E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for (E)-N-(4-Ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Methoxyphenyl)-1-(6-methoxypyridin-3-yl)methanimine
- (E)-N-(4-Propoxyphenyl)-1-(6-propoxypyridin-3-yl)methanimine
Properties
CAS No. |
95610-72-3 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-ethoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-15-8-6-14(7-9-15)17-11-13-5-10-16(18-12-13)20-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
YZCSYHSNXXZWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CN=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.